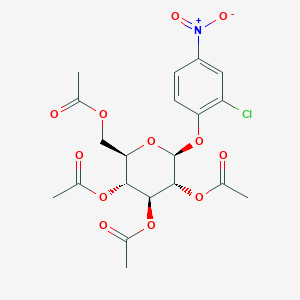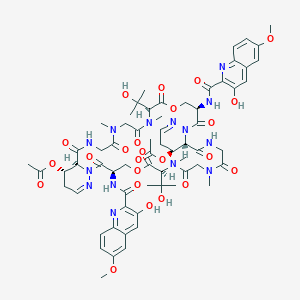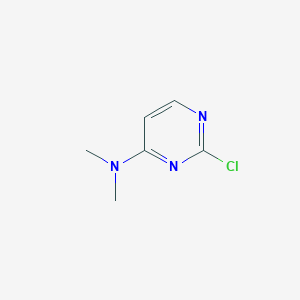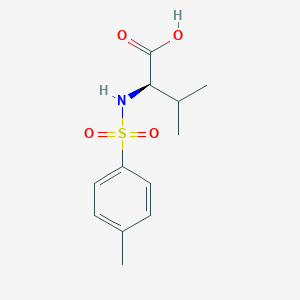
Pyridine-d5 N-oxide
Overview
Description
Synthesis Analysis
- Pyridine-d5 N-oxide and its derivatives have been synthesized and characterized through various methods, including electrospray/tandem mass spectrometry. These methods have identified key features such as protonated, sodiated, and proton-bound dimers of this compound (March, Stadey, & Lewars, 2005).
Molecular Structure Analysis
- The molecular structure of this compound has been determined using techniques like gas-phase electron diffraction, revealing critical bond distances and angles (Chiang, 1974).
Chemical Reactions and Properties
- This compound exhibits unique chemical properties, such as C-H bond activation when reacting with uranium(IV) and thorium(IV) bis(alkyl) complexes, demonstrating a new mode of reactivity for pyridine N-oxides (Pool, Scott, & Kiplinger, 2005).
- Palladium-catalyzed reactions involving pyridine N-oxides have been developed, showcasing their use in oxidative C-C bond formation (Cho, Hwang, & Chang, 2008).
Physical Properties Analysis
- Studies on this compound's vibrational spectra, including infrared and Raman spectra, provide insights into its physical properties, such as vibrational degrees of freedom (Corrsin, Fax, & Lord, 1953).
Chemical Properties Analysis
- This compound demonstrates unique chemical properties like catalysis in aerobic alcohol oxidation and efficient dienophiles in enantioselective reactions (Steinhoff & Stahl, 2002).
Scientific Research Applications
Catalysis and Synthesis of Bioactive Compounds : Pyridine N-oxides, including Pyridine-d5 N-oxide, enhance the reactivity of nucleophilic parts in various reactions. This is crucial for synthesizing natural and bioactive compounds, playing a significant role in organocatalysis (Koukal et al., 2017).
Coal Combustion and Fuel-N Compounds : The study of Pyridine low-temperature oxidation mechanisms is applied in coal combustion. This enhances predictions of predominant species and understanding of fuel-N compounds, which is critical for environmental and industrial applications (Wu et al., 2019).
Organocatalysis : Pyridine-N-oxide catalyzes ring-opening reactions of aziridines with aryl thiols, leading to α-amino sulfides. This process occurs under mild conditions and yields good to excellent results, highlighting its efficiency in chemical synthesis (Yang et al., 2011).
Coordination Polymers : Acting as a "hyperdentate" ligand in complexes with silver(I) perchlorate monohydrate, Pyridine N-oxide forms 1-D coordination polymers and a crystalline 1-D polymer. This property is notable for materials science and molecular engineering (Puttreddy & Steel, 2014).
Cross-Coupling Reactions : It facilitates the direct arylation of pyridine N-oxides with aryl bromides. This method is a cost-effective and bench-stable alternative in palladium-catalyzed cross-coupling reactions, critical for organic synthesis (Campeau et al., 2005).
Cryoprotection : Pyridine N-oxide (PNO) may protect living cells from freezing damage. This presents a potential new treatment for diseases caused by freezing temperatures, important in medical and biological research (Nash, 1961).
Nuclear Magnetic Resonance (NMR) Studies : Pyridine interacts with DMPC liposomes and enhances water penetration in membrane-lipid interfaces. This is useful in improving resolution and sensitivity in NMR studies, a key technique in biochemistry and materials science (Henderson et al., 1994).
Mechanism of Action
Target of Action
Pyridine-d5 N-oxide, also known as Pyridine-N-oxide-d5, is a class of mild Lewis bases . It can activate certain kinds of Lewis acidic parts of molecules , making it a versatile compound in various chemical reactions.
Mode of Action
The compound increases the reactivity of the nucleophilic part of molecules towards various reactions with electrophiles . This interaction with its targets leads to changes in the molecular structure and reactivity, enabling a variety of chemical reactions.
Biochemical Pathways
This compound is involved in various oxidation reactions where they act as oxidants . It’s also used in the promotion of various racemic and enantioselective reactions . The affected pathways and their downstream effects are diverse, depending on the specific reactions and targets involved.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions and targets involved. As a mild Lewis base, it can facilitate various chemical reactions, leading to changes in molecular structure and reactivity .
Safety and Hazards
Future Directions
Pyridine N-oxide derivatives are one of the most important classes of heteroaryl moieties in the fields of analytical and medicinal chemistry . They have an entirely new mechanism of antiviral action and the capacity to retain antiviral activity against virus strains that have gained resistance to clinically used drugs .
properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584118 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19639-76-0 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-d5 N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some key insights gained from mass spectrometry studies of Pyridine-d5 N-oxide?
A1: Mass spectrometry studies using electrospray ionization revealed interesting characteristics of this compound. These studies identified various ionic species, including protonated, sodiated, and proton-bound dimers of the molecule []. Additionally, the research uncovered the presence of doubly-charged ions, specifically diprotonated tetramers of Pyridine N-oxide []. Collision-induced dissociation experiments coupled with accurate mass measurements allowed researchers to determine the elemental composition of fragment ions and propose potential dissociation pathways for Pyridine N-oxide during the electrospray process []. This information contributes to a deeper understanding of the molecule's behavior and reactivity.
Q2: How was computational chemistry employed in understanding this compound?
A2: Researchers utilized computational chemistry to calculate the proton affinity of both Pyridine N-oxide and its deuterated analog, this compound []. This involved determining the energy difference between the protonated and neutral forms of the molecule. Furthermore, the research mentions an ongoing investigation using ab initio calculations to determine the vibrational spectrum of both Pyridine N-oxide and this compound []. These computational approaches provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)